In-Depth Technical Guide to 4-Methylthiazole-2-carbonitrile: Core Properties and Scientific Applications
In-Depth Technical Guide to 4-Methylthiazole-2-carbonitrile: Core Properties and Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylthiazole-2-carbonitrile is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique molecular structure, featuring a thiazole ring substituted with a methyl group and a nitrile functional group, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the fundamental properties of 4-Methylthiazole-2-carbonitrile, including its physicochemical characteristics, spectral data, and known biological activities.
Core Properties of 4-Methylthiazole-2-carbonitrile
A summary of the key physical and chemical properties of 4-Methylthiazole-2-carbonitrile is presented below. This data is essential for its handling, characterization, and application in research and development.
| Property | Value | Reference |
| Molecular Formula | C₅H₄N₂S | [1] |
| Molecular Weight | 124.16 g/mol | [1] |
| CAS Number | 100516-98-1 | [1] |
| Appearance | Solid | [1] |
| Melting Point | 34-39 °C | [1] |
| Flash Point | 97 °C (206.6 °F) - closed cup | [1] |
| Purity | ≥97.0% | [2][3] |
Spectroscopic Data
Note: The following data is for 4-methylthiazole (CAS: 693-95-8) and should be used as a reference for comparison.
| Spectroscopic Data for 4-Methylthiazole | |
| ¹H NMR (90 MHz, CDCl₃) | δ (ppm): 8.45-8.47 (m, 1H), 6.62-6.68 (m, 1H), 2.23-2.24 (m, 3H)[4] |
| ¹³C NMR (15.09 MHz, CDCl₃) | δ (ppm): 153.49, 152.14, 113.11, 16.77[4] |
| Mass Spectrometry (GC-MS) | Major fragments (m/z): 99, 72, 71, 58, 45[4] |
| Infrared (IR) Spectroscopy | Characteristic peaks can be found on the NIST Chemistry WebBook.[4] |
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of 4-Methylthiazole-2-carbonitrile are crucial for its practical application. While a specific, publicly available, step-by-step synthesis protocol for this exact compound is elusive, general methods for the synthesis of thiazole derivatives can be adapted.
General Synthesis Approach for Thiazole Derivatives
A common method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis. This typically involves the reaction of a thioamide with an α-haloketone. For 4-Methylthiazole-2-carbonitrile, a plausible synthetic route could involve the reaction of a suitable thioamide with a halogenated derivative of acetoacetonitrile.
Disclaimer: The following is a generalized conceptual workflow and not a validated experimental protocol.
Caption: Conceptual workflow for the synthesis, purification, and analysis of 4-Methylthiazole-2-carbonitrile.
Purification
Purification of the crude product is essential to achieve the desired purity for subsequent applications. Common purification techniques for solid organic compounds include:
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Recrystallization: This technique relies on the differential solubility of the compound and impurities in a suitable solvent at varying temperatures.
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Column Chromatography: This method separates compounds based on their differential adsorption onto a stationary phase.
Analytical Methods
The purity and identity of 4-Methylthiazole-2-carbonitrile can be confirmed using a variety of analytical techniques:
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High-Performance Liquid Chromatography (HPLC): Useful for assessing purity and quantifying the compound.
-
Gas Chromatography (GC): Can be used for purity assessment, particularly if the compound is volatile and thermally stable.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.
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Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule.
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Mass Spectrometry (MS): Determines the molecular weight and can provide structural information through fragmentation patterns.
Biological Activity and Signaling Pathways
While research specifically on 4-Methylthiazole-2-carbonitrile is limited, studies on the parent compound, 4-methylthiazole, have revealed significant biological activity, particularly in the context of cancer therapy.
Anticancer Activity of 4-Methylthiazole
Recent studies have demonstrated that 4-methylthiazole exhibits selective cytotoxicity against leukemia cells (K562 and HL-60) while showing minimal effects on healthy peripheral blood mononuclear cells (PBMNCs).[4][5] The primary mechanism of its anticancer action is the induction of apoptosis.[4][5][6]
Mitochondrial-Mediated Apoptosis
4-Methylthiazole has been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway.[4][5] This process involves several key events:
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Mitochondrial Membrane Depolarization: The compound disrupts the mitochondrial membrane potential.[4][5]
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Cytochrome c Release: The loss of mitochondrial membrane integrity leads to the release of cytochrome c from the mitochondria into the cytoplasm.[4]
-
Caspase Activation: Cytoplasmic cytochrome c triggers the activation of a cascade of caspases, including the key executioner caspase, Caspase-3.[4][5]
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Apoptosis Execution: Activated Caspase-3 orchestrates the dismantling of the cell, leading to programmed cell death.
The following diagram illustrates the proposed signaling pathway for 4-methylthiazole-induced apoptosis.
Caption: Proposed mitochondrial pathway of apoptosis induced by 4-methylthiazole.
Applications in Drug Development
The thiazole scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs. The biological activity demonstrated by 4-methylthiazole suggests that its derivatives, including 4-Methylthiazole-2-carbonitrile, hold promise as starting points for the development of novel therapeutic agents, particularly in the area of oncology.[7][8] The nitrile group in 4-Methylthiazole-2-carbonitrile offers a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships and the optimization of lead compounds.
Conclusion
4-Methylthiazole-2-carbonitrile is a valuable chemical entity with potential applications in pharmaceutical research and development. This guide has summarized its core physicochemical properties and highlighted the significant anticancer activity of its parent compound, 4-methylthiazole, which acts through the induction of mitochondrial-mediated apoptosis. While a detailed experimental characterization of 4-Methylthiazole-2-carbonitrile is still needed, the available information provides a strong foundation for its further investigation as a building block for the synthesis of novel therapeutic agents. Future research should focus on elucidating its specific spectral properties, optimizing its synthesis, and exploring its own unique biological activity profile.
References
- 1. benchchem.com [benchchem.com]
- 2. kuyam.ksbu.edu.tr [kuyam.ksbu.edu.tr]
- 3. researchgate.net [researchgate.net]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. 4-Methylthiazole triggers apoptosis and mitochondrial disruption in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
